Methyl 2-amino-4-methoxybenzoate
CAS No.: 50413-30-4
Cat. No.: VC3740129
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50413-30-4 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 2-amino-4-methoxybenzoate |
| Standard InChI | InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 |
| Standard InChI Key | CEKCJQBZVNIMLD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)OC)N |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)N |
Introduction
Chemical Identity and Structure
Methyl 2-amino-4-methoxybenzoate is an aromatic ester characterized by its distinct functional group arrangement. The compound contains an amino group at the 2-position and a methoxy group at the 4-position of the benzoic acid methyl ester.
Physical and Chemical Properties
Methyl 2-amino-4-methoxybenzoate possesses distinctive physicochemical properties that influence its behavior in various chemical environments and applications.
Physicochemical Properties
The compound's key physicochemical properties are comprehensively summarized in Table 2:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 313.7±22.0 °C at 760 mmHg |
| Flash Point | 158.8±18.7 °C |
| Partition Coefficient (LogP) | 2.10 |
| Polar Surface Area (PSA) | 61.55000 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.550 |
These properties indicate that methyl 2-amino-4-methoxybenzoate has moderate lipophilicity (LogP of 2.10) and a significant polar surface area, suggesting potential for hydrogen bonding interactions .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2-8°C |
| Hazard Classification | Xi (Irritant) |
| Special Considerations | Protect from light and moisture |
Proper storage conditions are essential to prevent degradation and maintain the compound's purity for research applications .
Synthesis Methods
General Synthetic Approaches
While the search results don't provide specific synthesis methods for methyl 2-amino-4-methoxybenzoate, related compounds suggest potential synthetic routes. For instance, the synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate involves catalytic hydrogenation of the corresponding nitro compound, which may be applicable to our target compound with appropriate modifications .
Relevant Esterification Methods
The methyl ester group in methyl 2-amino-4-methoxybenzoate could potentially be introduced through Fischer-Speier esterification, a common method for synthesizing esters from carboxylic acids and alcohols under acidic conditions . This reaction typically involves:
-
Reaction of the corresponding 2-amino-4-methoxybenzoic acid with methanol
-
Catalysis by strong acids (commonly sulfuric acid or hydrogen chloride)
-
Removal of water to drive the equilibrium toward ester formation
Hydrogenation Approach
Based on synthetic methods for similar compounds, a viable synthetic route could involve:
-
Starting with methyl 2-nitro-4-methoxybenzoate
-
Reduction of the nitro group through catalytic hydrogenation
-
Purification to obtain the target compound
This approach is analogous to the documented synthesis of methyl 2-amino-5-hydroxy-4-methoxybenzoate, which achieved a yield of 93% using palladium on carbon as catalyst under hydrogen pressure .
Structural Comparison with Isomers
Methyl 2-amino-4-methoxybenzoate should be carefully distinguished from its isomers, particularly methyl 4-amino-2-methoxybenzoate. These compounds have identical molecular formulas but differ in the positioning of functional groups, leading to distinct chemical and physical properties.
Table 4: Comparison with Common Isomer
| Property | Methyl 2-amino-4-methoxybenzoate | Methyl 4-amino-2-methoxybenzoate |
|---|---|---|
| CAS Number | 50413-30-4 | 27492-84-8 |
| Structure | Amino at 2-position, Methoxy at 4-position | Amino at 4-position, Methoxy at 2-position |
| Melting Point | Not reported in search results | 155-159°C |
| Appearance | Not explicitly stated | White to pale cream to pale brown |
| Physical Form | Not explicitly stated | Crystals or powder |
The distinct arrangement of functional groups affects electronic distribution, hydrogen bonding capabilities, and consequently, the chemical reactivity and physical properties of these isomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume